molecular formula C29H25N3O3 B11506068 3'-methyl-5'-phenyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

3'-methyl-5'-phenyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11506068
M. Wt: 463.5 g/mol
InChI Key: ZYXGJLLWVDKLSV-RAXLEYEMSA-N
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Description

3’-METHYL-5’-PHENYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique structural features and diverse biological activities. The presence of both indole and pyrrole moieties in its structure makes it a significant compound in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-METHYL-5’-PHENYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3’-METHYL-5’-PHENYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include substituted indoles, pyrroles, and spiro compounds with various functional groups.

Mechanism of Action

The mechanism of action of 3’-METHYL-5’-PHENYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-METHYL-5’-PHENYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE lies in its spirocyclic structure, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for developing new drugs and materials with specific functions.

Properties

Molecular Formula

C29H25N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

1-methyl-5-phenyl-1'-[(Z)-3-phenylprop-2-enyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C29H25N3O3/c1-19-24-25(27(34)32(26(24)33)21-14-6-3-7-15-21)29(30-19)22-16-8-9-17-23(22)31(28(29)35)18-10-13-20-11-4-2-5-12-20/h2-17,19,24-25,30H,18H2,1H3/b13-10-

InChI Key

ZYXGJLLWVDKLSV-RAXLEYEMSA-N

Isomeric SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)C/C=C\C6=CC=CC=C6

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=CC6=CC=CC=C6

Origin of Product

United States

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